molecular formula C12H6Cl2O2 B118189 2,3-Dichlorodibenzo-P-dioxin CAS No. 29446-15-9

2,3-Dichlorodibenzo-P-dioxin

Cat. No. B118189
CAS RN: 29446-15-9
M. Wt: 253.08 g/mol
InChI Key: YCIYTXRUZSDMRZ-UHFFFAOYSA-N
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Description

2,3-Dichlorodibenzo-p-dioxin is a by-product of the manufacturing of organochlorides . It has a molecular weight of 253.08 and a molecular formula of C12H6Cl2O2 .


Molecular Structure Analysis

The structure of 2,3-Dichlorodibenzo-P-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic diether. The chlorine atoms are attached to this structure at the 2nd and 3rd positions .


Physical And Chemical Properties Analysis

2,3-Dichlorodibenzo-P-dioxin is a colorless crystalline solid at room temperature . It has a molecular weight of 253.08 and a molecular formula of C12H6Cl2O2 .

Mechanism of Action

Target of Action

The primary target of 2,3-Dichlorodibenzo-P-dioxin is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .

Biochemical Pathways

The activation of the AhR by 2,3-Dichlorodibenzo-P-dioxin affects various biochemical pathways. The most significant of these is the induction of the δ-aminolevulinic acid synthetase (ALAS), which is a rate-limiting enzyme in heme synthesis . Overproduction of ALAS can disrupt cell tissues and potentially manifest symptoms similar to porphyria .

Pharmacokinetics

It is known that dioxins, in general, are lipophilic and tend to bioaccumulate in humans and wildlife due to their lipophilic properties . This property can significantly impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 2,3-Dichlorodibenzo-P-dioxin’s action are diverse. It can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . This can lead to immune system regulatory dysfunction . Additionally, 2,3-Dichlorodibenzo-P-dioxin can infiltrate DNA molecules, inducing mutations that can result in teratogenic and carcinogenic effects .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 2,3-Dichlorodibenzo-P-dioxin. For instance, dioxins can persist in the environment for more than 100 years . . This persistence in the environment can influence the compound’s action and efficacy.

Safety and Hazards

Exposure to dioxins, including 2,3-Dichlorodibenzo-P-dioxin, can cause various systemic effects, including tumorigenesis, immunological dysfunction, and teratogenesis . Therefore, it’s recommended that occupational exposure to dioxins be controlled to the fullest extent feasible .

Future Directions

Carbazole-degrading bacteria have shown promise as potential candidates for dioxin bioremediation . These bacteria have been demonstrated to degrade dioxins, and their introduction into dioxin-contaminated model soil resulted in significant degradation of 2,3-Dichlorodibenzo-P-dioxin .

properties

IUPAC Name

2,3-dichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIYTXRUZSDMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183650
Record name 2,3-Dichlorodibenzo-4-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorodibenzo-P-dioxin

CAS RN

29446-15-9
Record name 2,3-Dichlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29446-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorodibenzo-4-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029446159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorodibenzo-4-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V27FP8LNQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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